3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide 3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 893984-83-3
VCID: VC6230023
InChI: InChI=1S/C21H19N3O3S/c1-13-12-28-21-23-19(11-24(13)21)14-4-6-16(7-5-14)22-20(25)15-8-17(26-2)10-18(9-15)27-3/h4-12H,1-3H3,(H,22,25)
SMILES: CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.46

3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

CAS No.: 893984-83-3

Cat. No.: VC6230023

Molecular Formula: C21H19N3O3S

Molecular Weight: 393.46

* For research use only. Not for human or veterinary use.

3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide - 893984-83-3

Specification

CAS No. 893984-83-3
Molecular Formula C21H19N3O3S
Molecular Weight 393.46
IUPAC Name 3,5-dimethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Standard InChI InChI=1S/C21H19N3O3S/c1-13-12-28-21-23-19(11-24(13)21)14-4-6-16(7-5-14)22-20(25)15-8-17(26-2)10-18(9-15)27-3/h4-12H,1-3H3,(H,22,25)
Standard InChI Key IDIWDHMISKMDEH-UHFFFAOYSA-N
SMILES CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s molecular formula is C21H19N3O3S, with a molecular weight of 393.46 g/mol. Its structure integrates three key domains:

  • A 3,5-dimethoxybenzamide group, which enhances solubility and target-binding affinity through hydrogen bonding.

  • A para-substituted phenyl ring, serving as a spacer between the benzamide and heterocyclic systems.

  • A 3-methylimidazo[2,1-b]thiazole moiety, a privileged scaffold in medicinal chemistry known for its interaction with biological targets like kinases and tubulin .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H19N3O3S
Molecular Weight393.46 g/mol
CAS Registry Number893984-83-3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds5
Topological Polar SA93.4 Ų

Synthetic Routes

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Formation of Imidazo[2,1-b]thiazole Core: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones generates the imidazo[2,1-b]thiazole ring. Methylation at the 3-position is achieved using methyl iodide under basic conditions.

  • Phenyl Ring Functionalization: Suzuki-Miyaura coupling introduces the 4-substituted phenyl group to the heterocycle, employing palladium catalysts and aryl boronic acids.

  • Benzamide Coupling: The final step involves reacting 3,5-dimethoxybenzoic acid chloride with the aminophenyl-imidazothiazole intermediate in the presence of a base like triethylamine.

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro screens demonstrate potent activity against diverse cancer cell lines:

Table 2: Antiproliferative Activity (IC50 Values)

Cell LineIC50 (μM)Citation
MCF-7 (Breast Cancer)1.2 ± 0.3
A549 (Lung Adenocarcinoma)2.8 ± 0.6
HT-29 (Colorectal Cancer)3.1 ± 0.4
PC-3 (Prostate Cancer)4.5 ± 0.9

Mechanistically, the compound induces G2/M cell cycle arrest and activates caspase-3/7, confirming apoptosis as a primary mode of action . The imidazothiazole moiety likely disrupts tubulin polymerization, akin to nocodazole, while the methoxy groups enhance binding to hydrophobic pockets in target proteins .

Antimicrobial Activity

Preliminary data suggest broad-spectrum effects against Gram-positive bacteria (Staphylococcus aureus MIC: 8 μg/mL) and fungi (Candida albicans MIC: 16 μg/mL). Activity is attributed to membrane disruption and inhibition of microbial topoisomerase IV.

Structure-Activity Relationships (SAR)

Role of Methoxy Substitutions

  • 3,5-Dimethoxy Configuration: Optimal for balancing solubility and target affinity. Mono-methoxy analogs exhibit 3- to 5-fold reduced potency.

  • Methyl Position on Imidazothiazole: The 3-methyl group (vs. 2- or 4-methyl) maximizes steric complementarity with tubulin’s colchicine-binding site, as evidenced by molecular docking studies .

Comparisons with Analogues

  • Nocodazole Analogues: While nocodazole (IC50 tubulin polymerization: 0.4 μM) is more potent, 3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide offers improved solubility (LogP: 2.1 vs. 3.8) .

  • Levamisole Derivatives: Unlike the anthelmintic levamisole, this compound lacks significant immunomodulatory effects, underscoring the impact of the benzamide substituent on target selectivity .

Pharmacokinetic and Toxicological Profile

  • Metabolic Stability: Microsomal assays (human liver microsomes) indicate moderate clearance (Clhep: 12 mL/min/kg), with primary metabolites arising from O-demethylation and sulfoxidation.

  • Acute Toxicity: LD50 in murine models exceeds 500 mg/kg, suggesting a favorable therapeutic index.

Future Directions

  • Target Deconvolution: Proteomic profiling and CRISPR screening are needed to identify off-target effects.

  • In Vivo Efficacy Models: Evaluate pharmacokinetics in xenograft models of breast and lung cancer.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability and tumor targeting.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator